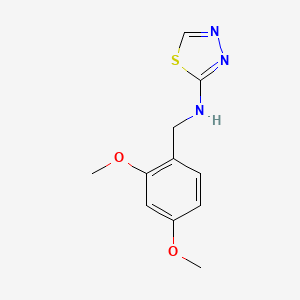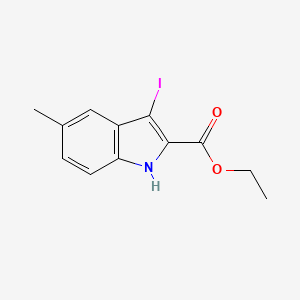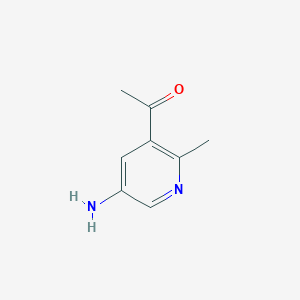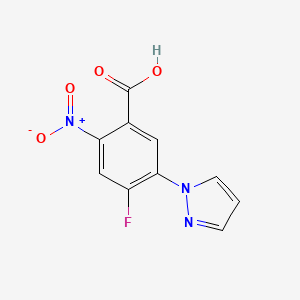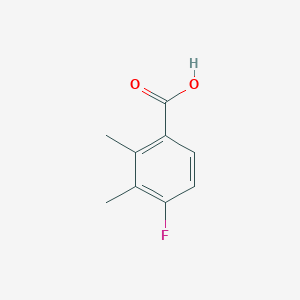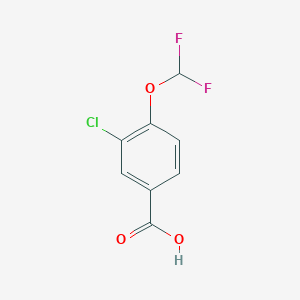
3-Chloro-4-(difluoromethoxy)benzoic acid
Descripción general
Descripción
3-Chloro-4-(difluoromethoxy)benzoic acid is a chemical compound with the molecular formula C8H5ClF2O3 . It is a versatile compound crucial for scientific research.
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C8H5ClF2O3/c9-5-3-4(7(12)13)1-2-6(5)14-8(10)11/h1-3,8H,(H,12,13) . This indicates the presence of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 3 oxygen atoms . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 222.58 and a solid physical form . The compound is likely to have properties similar to other benzoic acid derivatives .Aplicaciones Científicas De Investigación
Fluorescence Probes Development : 3-Chloro-4-(difluoromethoxy)benzoic acid derivatives have been explored in the development of novel fluorescence probes. These probes are effective in detecting highly reactive oxygen species (hROS) like hydroxyl radical and hypochlorite. This application is significant in studying the roles of hROS in various biological and chemical applications (Setsukinai et al., 2003).
Luminescent Properties in Lanthanide Coordination Compounds : Research on lanthanide coordination compounds using benzoic acid derivatives, including this compound, reveals the influence of electron-releasing or electron-withdrawing substituents on their photophysical properties. This application is essential in the field of material science, particularly for improving the photoluminescence of lanthanide complexes (Sivakumar et al., 2010).
Photodecomposition Studies : The chlorobenzoic acid family, including this compound, has been the subject of photodecomposition studies. These studies are significant in environmental chemistry, especially in understanding the degradation pathways of such compounds when exposed to ultraviolet light (Crosby & Leitis, 1969).
Organic Synthesis and Catalysis : This compound is also relevant in the field of organic synthesis and catalysis. For instance, its analogs have been used as reagents in the halomethoxylation of unsaturated compounds, demonstrating its potential in synthetic organic chemistry (Yusubov et al., 2004).
Polymer Synthesis : In polymer science, derivatives of this compound have been used for synthesizing a variety of polymers, showing its versatility in macromolecular chemistry (Mayershofer et al., 2006).
Safety and Hazards
The safety data sheet for a similar compound, 4-Chlorobenzoic acid, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .
Direcciones Futuras
A study on a related compound suggests that it could be used as a therapeutic target for reducing idiopathic pulmonary fibrosis (IPF), a chronic and progressive interstitial lung disease . This suggests potential future directions for the research and application of 3-Chloro-4-(difluoromethoxy)benzoic acid.
Mecanismo De Acción
- The primary target of 3-Chloro-4-(difluoromethoxy)benzoic acid (referred to as DGM) is not explicitly mentioned in the literature. However, its effects are related to inhibiting epithelial–mesenchymal transformation (EMT) induced by transforming growth factor-β1 (TGF-β1) in lung epithelial cells .
- Mechanistically, DGM likely interferes with the TGF-β1/Smad signaling pathway, as it significantly reduces Smad2/3 phosphorylation levels .
- TGF-β1 activates Smad2/3 proteins, forming a complex with Smad4. This complex translocates to the nucleus, regulating target gene expression and triggering EMT in epithelial cells .
- DGM’s action leads to the attenuation of TGF-β1-induced EMT in A549 cells and reduces pulmonary fibrosis in a bleomycin-induced rat model. This suggests its potential as an anti-fibrotic agent .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Análisis Bioquímico
Biochemical Properties
3-Chloro-4-(difluoromethoxy)benzoic acid plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes involved in cellular signaling pathways . For example, it can interact with enzymes like TGF-β1, leading to the inhibition of the epithelial-mesenchymal transition (EMT) process in epithelial cells . This interaction is crucial as it affects the regulation of gene expression and cellular responses to external stimuli.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in epithelial cells, it inhibits the EMT process induced by TGF-β1, which is essential for maintaining cellular integrity and preventing fibrosis . Additionally, it affects the viability and proliferation of cells by altering metabolic pathways and gene expression profiles.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition or activation . This compound can inhibit the phosphorylation of Smad2/3 proteins, which are critical components of the TGF-β1 signaling pathway . By preventing the formation of the Smad2/3-Smad4 complex, it disrupts the downstream signaling events that regulate gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that its inhibitory effects on the EMT process and cell viability are time-dependent, with significant changes observed at different time points (24 h, 36 h, 48 h, and 72 h) . These temporal effects are essential for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits the EMT process and reduces fibrosis in pulmonary tissues . At higher doses, it may exhibit toxic or adverse effects, such as reduced cell viability and increased inflammation . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can affect the metabolism of other compounds by inhibiting or activating key enzymes in these pathways. This interaction can lead to changes in the levels of metabolites and the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the regulation of cellular processes.
Propiedades
IUPAC Name |
3-chloro-4-(difluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O3/c9-5-3-4(7(12)13)1-2-6(5)14-8(10)11/h1-3,8H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPNPJPSQCADEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192829-74-5 | |
| Record name | 3-chloro-4-(difluoromethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



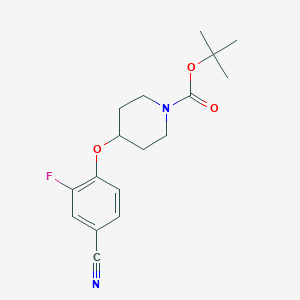
![4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1442217.png)
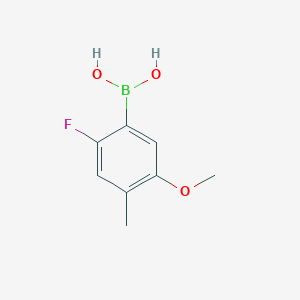
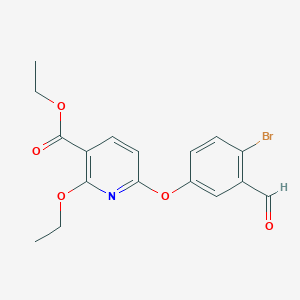
![ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B1442222.png)
![5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1442223.png)
